2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol
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Overview
Description
2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol is a complex organic compound with the molecular formula C24H22N4O2 and a molecular weight of 398.46 g/mol. This compound is known for its role in the synthetic preparation of bis(pyrazolines) through the cyclization of bis(chalcones) with hydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol typically involves the cyclization of bis(chalcones) with hydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol undergoes several types of chemical reactions, including:
Cyclization: The formation of bis(pyrazolines) from bis(chalcones) with hydrazine.
Substitution: Potential substitution reactions at the phenolic or pyrazoline moieties.
Common Reagents and Conditions
Hydrazine: Used for the cyclization of bis(chalcones) to form bis(pyrazolines).
Solvents: Ethanol or methanol are commonly used solvents for these reactions.
Major Products
The major product formed from the cyclization reaction is bis(pyrazolines), which are compounds with significant applications in various fields.
Scientific Research Applications
2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol has several scientific research applications, including:
Chemistry: Used in the synthesis of bis(pyrazolines), which are important intermediates in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the production of advanced materials and as a building block for more complex chemical compounds.
Mechanism of Action
The mechanism of action of 2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol involves its ability to undergo cyclization reactions to form bis(pyrazolines). These reactions are facilitated by the presence of hydrazine and appropriate reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but its unique structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,4-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol: Similar structure but with a different phenylene linkage.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another pyrazoline derivative with different substituents.
Uniqueness
2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol is unique due to its specific phenylene linkage and the presence of two pyrazoline rings. This structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications.
Properties
CAS No. |
528599-50-0 |
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Molecular Formula |
C₂₄H₂₂N₄O₂ |
Molecular Weight |
398.46 |
Synonyms |
2,2’-(5,5’-(1,3-Phenylene)bis(4,5-dihydro-1H-pyrazole-5,3-diyl))diphenol |
Origin of Product |
United States |
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